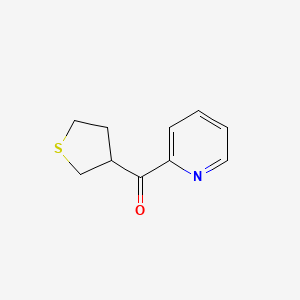

Methyl 2-(quinolin-2-yl)propanoate

Overview

Description

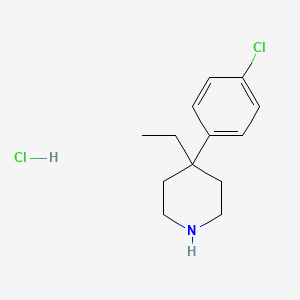

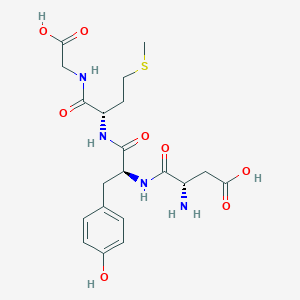

“Methyl 2-(quinolin-2-yl)propanoate” is a chemical compound with the CAS Number: 97479-86-2 . It has a molecular weight of 215.25 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

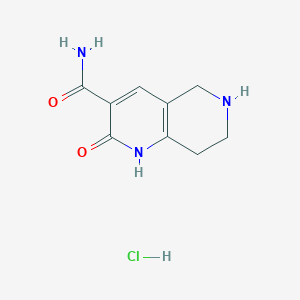

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 . This indicates that the compound consists of a quinoline ring attached to a propanoate group.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 215.25 .Scientific Research Applications

Analytical Methods for Quality Control

"Methyl 2-(quinolin-2-yl)propanoate" and its derivatives are explored for their antimicrobial properties due to molecular similarities with fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy are vital for quality control of these active pharmaceutical ingredients (APIs), ensuring the development of effective antimicrobial drugs (Zubkov et al., 2016).

Antileukotrienic Agents

Compounds derived from "this compound" have been synthesized for potential application as antileukotrienic drugs. These compounds, through specific synthetic pathways involving heterogeneous copper catalysts and catalytic hydrogenation, exhibit inhibitory activities against platelet aggregation, suggesting their utility in preventing thrombosis-related diseases (Jampílek et al., 2004).

Amides Synthesis and Biological Activity Prediction

The creation of new amides from derivatives of "this compound" extends molecular diversity for potential pharmaceutical applications. These compounds have been synthesized with an aim towards enhancing biological activities, including antimicrobial properties, through in silico prediction methods (Ruschak et al., 2016).

Antimicrobial Activity through Ultrasound- and Microwave-Assisted Synthesis

The ultrasound- and microwave-assisted synthesis of derivatives involving "this compound" leads to compounds with significant antimicrobial activity. This innovative synthetic approach accelerates the chemical reactions, offering a faster route to obtaining compounds with potential application in combating bacterial and fungal infections (Ashok et al., 2014).

Anticoagulant Activity

Derivatives of "this compound" have been investigated for their potential as anticoagulants. Specific compounds have shown to inhibit blood coagulation factors Xa and XIa, presenting a promising avenue for developing new anticoagulant medications (Potapov et al., 2021).

Safety and Hazards

Future Directions

The future directions for “Methyl 2-(quinolin-2-yl)propanoate” and other quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

Properties

IUPAC Name |

methyl 2-quinolin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)